REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:10])=O)[CH:3]=1.CN(C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1.Cl.[CH3:33][O:34][C:35](=[O:38])[CH2:36][NH2:37]>C(Cl)Cl>[CH3:33][O:34][C:35](=[O:38])[CH2:36][NH:37][C:8]([C:4]1[CH:3]=[C:2]([I:1])[CH:7]=[CH:6][N:5]=1)=[O:10] |f:3.4|
|
Name
|
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=NC=C1)C(=O)O
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
0.077 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)=O
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction is stirred 16 hours
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction volume is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude material was partitioned between EtOAc and 1M K2CO3
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is removed
|
Type
|
WASH
|
Details
|
the organic phase washed with H2O, sat. NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a brown oil which
|
Type
|
CUSTOM
|
Details
|
is purified over silica (EtOAc:heptane gradient 1:4)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC(=O)C1=NC=CC(=C1)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.805 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |